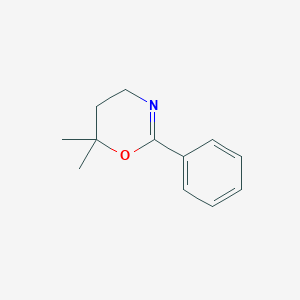
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenyl-substituted amines with carbonyl compounds in the presence of an acid catalyst can lead to the formation of the oxazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .
Applications De Recherche Scientifique
4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a scaffold for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the production of materials with specific properties, such as adhesives, coatings, and resins
Mécanisme D'action
The mechanism by which 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
- 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
- 4H-Benzo[d][1,3]oxazine
- 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides
Comparison: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other oxazines, it may exhibit different reactivity and biological activities. For example, the presence of the phenyl group can enhance its interaction with biological targets, making it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
13157-50-1 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
6,6-dimethyl-2-phenyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-9-13-11(14-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
VLBRQYCIAYGNES-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN=C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



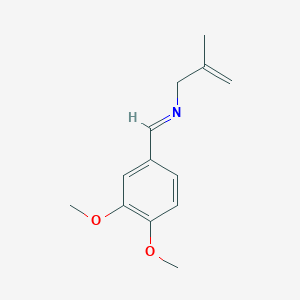
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
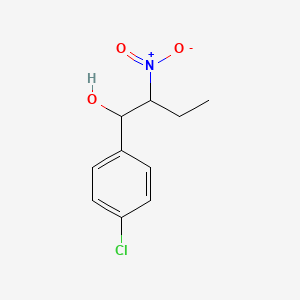
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)
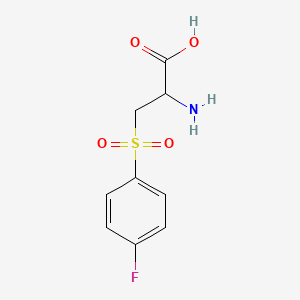

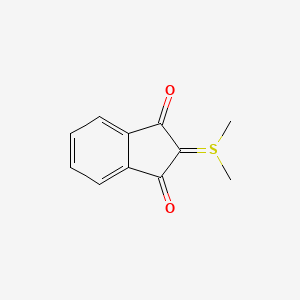
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

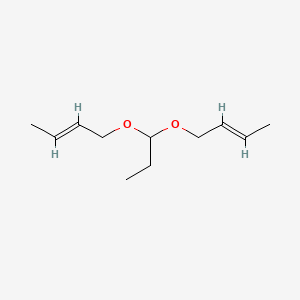
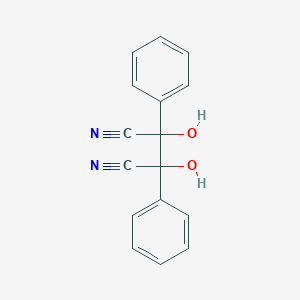
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
